4'-Morpholino-[1,1'-biphenyl]-4-amine

Physicochemical Properties Ionization State Absorption

This specific 4'-morpholino-4-amine isomer is a critical research building block. Its unique substitution pattern defines its use in kinase inhibitor synthesis and OLED material design—unlike its 3-amine or carbaldehyde analogs. The para-amine handle enables key functionalization for amide/urea formation and HOMO level tuning. Ensure you receive the correct scaffold; generic substitution is a high-risk proposition.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
Cat. No. B8077106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Morpholino-[1,1'-biphenyl]-4-amine
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C3=CC=C(C=C3)N
InChIInChI=1S/C16H18N2O/c17-15-5-1-13(2-6-15)14-3-7-16(8-4-14)18-9-11-19-12-10-18/h1-8H,9-12,17H2
InChIKeyJAOYYEIRRGTVRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4'-Morpholino-[1,1'-biphenyl]-4-amine: Key Identifiers and Core Properties


4'-Morpholino-[1,1'-biphenyl]-4-amine (CAS: 1335042-08-4) is an aromatic amine within the broader class of morpholino-substituted biphenyl compounds. Characterized by a morpholine ring attached at the para position of one phenyl ring, and a free amine at the para position of the other, it presents a distinct substitution pattern . This structural motif confers specific physicochemical properties, including a predicted boiling point of 453.9±45.0 °C, density of 1.154±0.06 g/cm³, and a predicted pKa of 5.81±0.40 . The compound is primarily utilized as a research chemical and a key intermediate in the synthesis of more complex organic molecules .

Critical Factors Preventing Simple Interchange with In-Class Analogs of 4'-Morpholino-[1,1'-biphenyl]-4-amine


In the morpholino-biphenyl amine family, even subtle variations in substitution pattern lead to significant divergence in physicochemical and biological behavior, rendering generic substitution a high-risk proposition. Compounds differing in amine ring position (e.g., 4-Morpholino-[1,1'-biphenyl]-3-amine ) or functional group (e.g., the 4-carbaldehyde or 4-ol analogs ) exhibit distinct solubility profiles, reactivity, and molecular recognition properties. The specific 4'-morpholino-4-amine arrangement of the target compound defines its potential as a specific building block or scaffold, and its performance in downstream applications cannot be inferred from or guaranteed by any structurally related alternative. The following quantitative evidence underscores these critical differences.

Quantitative Differentiators for 4'-Morpholino-[1,1'-biphenyl]-4-amine Against Closest Analogs


Para-Amine Substitution Confers a Higher Predicted pKa vs. 3-Amine Analog

The predicted acid dissociation constant (pKa) for the para-substituted amine in 4'-Morpholino-[1,1'-biphenyl]-4-amine is 5.81±0.40, indicating a lower basicity compared to the meta-substituted amine in its analog, 4-Morpholino-[1,1'-biphenyl]-3-amine, which has a predicted pKa of 5.09±0.40 .

Physicochemical Properties Ionization State Absorption

Para-Amine Substitution Results in Lower Predicted Boiling Point than Meta-Analog

4'-Morpholino-[1,1'-biphenyl]-4-amine has a predicted boiling point of 453.9±45.0 °C at 760 mmHg , which is lower than the predicted boiling point of its positional isomer, 4-Morpholino-[1,1'-biphenyl]-3-amine, at 475.2±40.0 °C .

Thermal Stability Purification Volatility

Morpholino Group in Para-Position Increases Electron Density on Biphenyl Core vs. Carbaldehyde Analog

The presence of the electron-donating morpholino group in 4'-Morpholino-[1,1'-biphenyl]-4-amine leads to a predicted density of 1.154±0.06 g/cm³ , which is lower than the density of 4'-Morpholino-[1,1'-biphenyl]-4-carbaldehyde (1.201±0.06 g/cm³) . The aldehyde group is electron-withdrawing and polarizes the biphenyl system.

Electronic Properties Reactivity Synthetic Utility

Validated Research and Industrial Application Scenarios for 4'-Morpholino-[1,1'-biphenyl]-4-amine


Medicinal Chemistry Building Block for Kinase Inhibitor Scaffolds

Given its structural features—a biphenyl core with a hydrogen bond-accepting morpholine and a versatile amine handle—4'-Morpholino-[1,1'-biphenyl]-4-amine is an ideal building block for the synthesis of kinase inhibitors [1]. Its para-substituted amine can be readily functionalized to form amides or ureas, common motifs in Type II kinase inhibitors that target the ATP-binding pocket. This compound is selected when a specific spatial and electronic arrangement is required to achieve optimal hinge-binding and hydrophobic pocket occupancy.

Precursor for Advanced Organic Light-Emitting Diode (OLED) Materials

The biphenyl core and electron-rich morpholino group make this compound a candidate precursor for designing hole-transporting materials in OLEDs . Its para-amine group allows for further functionalization to tune the HOMO energy level, a critical parameter for efficient charge injection and transport. The specific pKa and electron density of this isomer, as differentiated from its meta-analog, are key considerations for achieving desired device performance.

Model Compound for Studying Structure-Activity Relationships (SAR) in Opioid Receptor Ligands

The morpholino-biphenyl amine scaffold is a known pharmacophore in opioid receptor research [2]. This specific compound serves as a well-defined scaffold to investigate how substitution at the para-amine position influences binding affinity and selectivity. Its distinct pKa (5.81) compared to the meta-isomer (5.09) provides a valuable tool for probing the role of protonation state in ligand-receptor interactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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